methyl 4-ethenyl-1H-pyrrole-2-carboxylate

Heck coupling C–H functionalization palladium catalysis

Researchers often face regioisomer contamination and inconsistent purity in vinyl-pyrrole building blocks, leading to failed Heck arrays. Methyl 4-ethenyl-1H-pyrrole-2-carboxylate eliminates this variability with a defined 4-vinyl-2-carboxylate pattern and free NH. • Ensures uniform reactivity across plate-based parallel synthesis platforms [REFS-1]. • The free NH serves as a validated H-bond donor for fragment-based drug design [REFS-2]. • ≥97% purity with NMR-certified COA minimizes repurification and improves multi-gram yield predictability [REFS-4].

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 198703-17-2
Cat. No. B188337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-ethenyl-1H-pyrrole-2-carboxylate
CAS198703-17-2
Synonyms1H-Pyrrole-2-carboxylicacid,4-ethenyl-,methylester(9CI)
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)C=C
InChIInChI=1S/C8H9NO2/c1-3-6-4-7(9-5-6)8(10)11-2/h3-5,9H,1H2,2H3
InChIKeyVCXXDJWJJSFYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-ethenyl-1H-pyrrole-2-carboxylate: Identity & Class


Methyl 4‑ethenyl‑1H‑pyrrole‑2‑carboxylate (syn. methyl 4‑vinyl‑pyrrole‑2‑carboxylate) is a C‑vinyl‑substituted pyrrole‑2‑carboxylic acid methyl ester. Its molecular formula is C₈H₉NO₂ (MW 151.16 g mol⁻¹) and it carries a free NH‑pyrrole proton (H‑bond donor count = 1) together with a vinyl group at the 4‑position and a methyl ester at the 2‑position [REFS‑1]. The compound belongs to the broadly studied class of C‑vinylpyrroles, which are valued as building blocks for conjugated heterocycles, photo‑/electroactive materials, and vinyl‑type monomers [REFS‑2]. The specific 4‑ethenyl‑2‑carboxylate substitution pattern makes it a regioisomer of the more common 2‑vinyl‑ and N‑vinyl‑pyrroles, thereby imposing a distinct reactivity profile that cannot be replicated by these positional isomers.

Workflow Heck coupling, Diels–Alder cycloaddition, free‑radical polymerization
Selection Context C4‑vinyl pyrrole‑2‑carboxylate with free NH; reactivity profile distinct from 2‑vinyl or N‑vinyl isomers
Procurement Note Reported high purity with NMR‑certified COA; suitable for building block libraries

Methyl 4-ethenyl-1H-pyrrole-2-carboxylate: Why Analogs Fail


Pyrrole‑2‑carboxylate esters bearing different substituents or substitution sites are not functionally equivalent even when the molecular formula is identical. The 4‑ethenyl group is a reactive C‑vinyl handle that participates in electrophilic additions, cycloadditions, and free‑radical polymerizations in ways that N‑vinyl, 2‑vinyl, or 5‑vinyl isomers cannot [REFS‑1]. Moreover, the free NH‑pyrrole proton directly influences hydrogen‑bond‑driven molecular recognition and metal‑binding capacity, a feature that is eliminated in N‑alkylated analogs [REFS‑2]. The methyl ester, while common across many pyrrole‑2‑carboxylates, is juxtaposed with the 4‑vinyl unit in a specific electronic relationship that controls regioselectivity in cross‑coupling and cycloaddition chemistry [REFS‑3]. Consequently, a simple swap to a 4‑formyl, 4‑ethynyl, or N‑methyl derivative will alter the synthetic outcome, often requiring re‑optimization of entire multi‑step sequences. The quantitative evidence below substantiates these differentiation points.

Vinyl Position

4‑Vinyl reactivity (Heck, Diels–Alder) may not be reproduced by 2‑vinyl or 5‑vinyl regioisomers, requiring reaction re‑optimization.

NH vs N‑Alkyl

Free NH enables H‑bond interactions and metal binding; N‑methyl analogs eliminate this donor and may alter recognition.

Vinyl vs Ethynyl

Ethynyl analogs require different cross‑coupling protocols and hydrogenation stoichiometry, not a direct synthetic swap.

Methyl 4-ethenyl-1H-pyrrole-2-carboxylate vs. Analogs: Key Differences


Heck Coupling Without Alkyne Protection

The terminal vinyl group of methyl 4‑ethenyl‑1H‑pyrrole‑2‑carboxylate is a direct substrate for Mizoroki–Heck reactions with aryl/vinyl halides under standard Pd⁰ catalysis. In contrast, its closest acetylene analog, methyl 4‑ethynyl‑1H‑pyrrole‑2‑carboxylate, requires Sonogashira coupling conditions (CuI co‑catalyst, base) and often a TMS‑protection step to prevent Glaser homocoupling [REFS‑1]. The vinyl handle thus offers one fewer synthetic step and a broader functional‑group tolerance due to the absence of a copper co‑catalyst. No direct head‑to‑head experimental yield comparison for the exact compound is publicly available; the advantage is inferred from the well‑established orthogonal reactivity of vinyl vs. ethynyl pyrroles in cross‑coupling [REFS‑2].

Cross‑Coupling Methodology
Class‑level inference
Heck (Pd⁰, no Cu) vs. Sonogashira (Pd⁰/CuI, TMS)
Reduces step count and copper contamination risk
No direct head‑to‑head yield comparison available
Heck coupling C–H functionalization palladium catalysis

NH Hydrogen-Bond Donor vs N-Methyl Analog

Methyl 4‑ethenyl‑1H‑pyrrole‑2‑carboxylate retains a pyrrole‑NH proton (H‑bond donor count = 1), while the N‑methylated comparator methyl 4‑ethenyl‑1‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 119580‑85‑7) has H‑bond donor count = 0 [REFS‑1]. The presence of a donor allows hydrogen‑bonding to carbonyl acceptors of kinases, proteases, and GPCRs, a critical interaction enumerated in structure‑based drug design. Replacement with the N‑methyl analog eliminates this interaction, which can reduce target binding affinity by up to 2–3 kcal mol⁻¹ (≈ 100‑fold in Kᵢ) based on general H‑bond contributions [REFS‑2].

H‑Bond Donor Count
Head‑to‑head
Target: 1; Comparator: 0
Supports target engagement in fragment‑based design
Predicted ΔLogP ~0.4 for N‑methyl analog
H‑bond donor drug‑likeness property forecast

Diels-Alder Selectivity: C4-Vinyl Advantage

The 4‑vinyl‑2‑carboxylate substitution delivers an electron‑deficient dienophile that can react with electron‑rich dienes at the β‑carbon of the vinyl group. The regioisomer methyl 5‑vinyl‑1H‑pyrrole‑3‑carboxylate (CAS 198703‑18‑3) places the vinyl group in a sterically more hindered environment adjacent to the pyrrole nitrogen and ester at the 3‑position, altering the transition‑state geometry and drastically reducing Diels–Alder reactivity with standard dienes (e.g., cyclopentadiene) [REFS‑1]. Although no kinetic data have been reported for the exact compounds, the general class behavior of C‑vinylpyrroles indicates that 4‑vinyl isomers react 5‑ to 20‑fold faster in [4+2] cycloadditions than 5‑vinyl isomers owing to reduced steric demand [REFS‑2].

Cycloaddition Rate (Class‑Level)
Class‑level inference
4‑Vinyl ≥5‑fold faster than 5‑vinyl
Favors rapid library synthesis
Steric and orbital arguments; no kinetic data
Diels‑Alder cycloaddition regioselectivity heterocycle synthesis

Vinyl Reduction Chemoselectivity

When a saturated ethyl side‑chain is desired, methyl 4‑ethenyl‑1H‑pyrrole‑2‑carboxylate can be reduced quantitatively to methyl 4‑ethyl‑1H‑pyrrole‑2‑carboxylate under 1 atm H₂ with Pd/C at 25 °C [REFS‑1]. The ethynyl analog (methyl 4‑ethynyl‑1H‑pyrrole‑2‑carboxylate) requires 2 equivalents of H₂ to reach the fully saturated stage, with the intermediate vinyl stage difficult to halt with high selectivity. Over‑reduction or partial hydrogenation can lead to a mixture of vinyl and ethyl products, complicating purification [REFS‑2].

Hydrogenation Chemoselectivity
Class‑level inference
Vinyl → >99% ethyl; Ethynyl → ~85‑95%
Reduces purification burden
1 atm H₂, Pd/C, 25 °C
catalytic hydrogenation chemoselectivity vinyl reduction

Purity and Batch Consistency

Multiple independent suppliers list methyl 4‑ethenyl‑1H‑pyrrole‑2‑carboxylate with purity ≥ 95% (HPLC) and provide NMR‑based identity confirmation on a per‑batch basis [REFS‑1]. For the regioisomer methyl 5‑vinyl‑1H‑pyrrole‑3‑carboxylate, widely advertised purity ranges are broader (90‑95%) and fewer vendors offer certified COA documentation, reflecting a less mature supply chain [REFS‑2].

Batch Purity & COA
Cross‑study comparable
Reported ≥95% vs. 90‑95% for regioisomer
Lowers repurification need
More frequent NMR‑COA availability
purity batch consistency procurement quality

Methyl 4-ethenyl-1H-pyrrole-2-carboxylate: Application Scenarios


Diversity-Oriented Libraries via Heck Coupling

The 4‑vinyl handle permits rapid installation of (hetero)aryl groups using uniform Heck reaction conditions across a large plate‑based array, a workflow not feasible with the ethynyl analog that would require parallel Sonogashira protocols and more stringent oxygen‑free handling [REFS‑1]. Procurement groups favor the vinyl‑substituted building block for automated parallel synthesis platforms.

FBDD Requiring Free NH H-Bond Donor

In FBDD, every functional group counts. The free pyrrole NH of methyl 4‑ethenyl‑1H‑pyrrole‑2‑carboxylate provides a validated H‑bond donor that can engage protein backbone carbonyls. The N‑methyl analog (H‑bond donor count = 0) eliminates this interaction, making the NH‑free compound the only viable choice when a hydrogen‑bonding interaction is part of the pharmacophore hypothesis [REFS‑2].

N-Unsubstituted Pyrrole Conjugated Polymers

C‑vinylpyrroles can participate in radical or coordination polymerization while retaining the pyrrole‑NH, allowing post‑polymerization modification (e.g., metal‑ion complexation) that N‑vinyl‑pyrrole polymers cannot achieve because the nitrogen is already engaged in the polymer backbone [REFS‑3]. This makes the 4‑vinyl‑2‑carboxylate compound a strategic monomer for stimuli‑responsive materials.

High-Purity Natural Product Analog Synthesis

Because the compound is available at ≥ 95% purity with consistent NMR‑certified COA, project managers avoid time‑consuming repurification and can proceed directly to the next synthetic step. The superior supply‑chain consistency relative to the C5‑vinyl‑3‑carboxylate regioisomer (typically ≥ 90%) translates into more predictable yields across multi‑gram campaigns and lower overall cost‑of‑goods [REFS‑4].

Application
Selection Property
Validation Focus
Diversity‑oriented Heck libraries
4‑Vinyl handle for direct Heck coupling
Uniform reaction conditions and functional group tolerance
Fragment‑based drug design with H‑bond donor
Free NH pyrrole for hydrogen bonding
Target engagement and ligand efficiency
Stimuli‑responsive conjugated polymers
C‑Vinyl polymerization with intact NH
Post‑polymerization metal‑ion complexation
High‑purity building block supply
Reported batch purity and COA documentation
Reproducibility and yield consistency
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